

Interpreting the Mass Spectrum of 6-Bromoindoline: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromoindoline

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This guide provides a detailed interpretation of the mass spectrum of **6-Bromoindoline**, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. By comparing its fragmentation pattern with that of the parent compound, indoline, and the related aromatic compound, 6-bromoindole, we can elucidate the structural information encoded in its mass spectrum. This analysis is crucial for researchers, scientists, and drug development professionals in confirming the identity and purity of **6-Bromoindoline**.

Predicted Mass Spectral Data Summary

The following table summarizes the predicted key ions in the mass spectrum of **6-Bromoindoline**, alongside the experimental data for indoline and 6-bromoindole for comparative analysis. The predictions for **6-Bromoindoline** are based on established fragmentation principles for halogenated and heterocyclic compounds.

Compound	Molecular Ion (M+) [m/z]	[M-H] ⁺ [m/z]	[M-Br] ⁺ [m/z]	Other Key Fragments [m/z]
6-Bromoindoline (Predicted)	197/199	196/198	118	91
Indoline (Experimental)	119	118	N/A	91
6-Bromoindole (Experimental)	195/197	-	116	-

Interpreting the Fragmentation Pattern

The mass spectrum of **6-Bromoindoline** is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks of similar intensity at m/z 197 (C₈H₈⁷⁹BrN⁺) and m/z 199 (C₈H₈⁸¹BrN⁺).

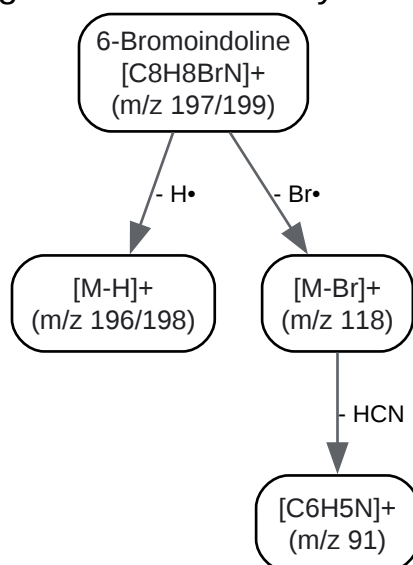
A primary fragmentation pathway for indolines is the loss of a hydrogen atom to form a stable [M-H]⁺ ion. For **6-Bromoindoline**, this would result in isotopic peaks at m/z 196 and 198. Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical and the formation of an ion at m/z 118. This fragment, corresponding to the indoline cation, may then undergo further fragmentation, such as the loss of a neutral molecule of HCN, to produce a fragment at m/z 91. This is consistent with the fragmentation observed for the parent indoline molecule.

The comparison with 6-bromoindole, an aromatic analogue, highlights the influence of the saturated five-membered ring in indoline on the fragmentation process. While both bromo-compounds show the characteristic loss of bromine, the subsequent fragmentation of the nitrogen-containing ring system is a key differentiator.

Proposed Fragmentation Pathway of 6-Bromoindoline

The following diagram illustrates the proposed major fragmentation pathways for **6-Bromoindoline** under electron ionization.

Proposed Fragmentation Pathway of 6-Bromoindoline



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Caption: Proposed fragmentation of **6-Bromoindoline**.

Experimental Protocols

The mass spectral data for comparison was obtained under standard electron ionization (EI) conditions. A generalized protocol for acquiring the mass spectrum of **6-Bromoindoline** is as follows:

Sample Preparation: A dilute solution of **6-Bromoindoline** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The instrument can be a standalone spectrometer or coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40-300
- Scan Rate: 1-2 scans/second

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and the major fragment ions. The isotopic pattern of bromine should be used to confirm the presence and number of bromine atoms in the molecule and its fragments. Comparison with a spectral library (e.g., NIST) can aid in identification.

This guide provides a foundational understanding of the expected mass spectrum of **6-Bromoindoline**. Experimental verification is recommended to confirm these predictions and to further explore any additional fragmentation pathways.

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